molecular formula C24H33NO5Si B13865796 Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(methoxyimino)acetate

Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(methoxyimino)acetate

Cat. No.: B13865796
M. Wt: 443.6 g/mol
InChI Key: XBAMLPOQIUYDCD-LVWGJNHUSA-N
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Description

Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(methoxyimino)acetate is a complex organic compound It features a combination of functional groups, including a tert-butyldimethylsilyl ether, a phenoxy group, and a methoxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(methoxyimino)acetate typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Formation of Phenoxy Linkages: The phenoxy groups are introduced through nucleophilic substitution reactions.

    Introduction of Methoxyimino Group: The methoxyimino group is added via condensation reactions with methoxyamine hydrochloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can target the methoxyimino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

    Oxidation Products: Oxime derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyldimethylsilyl group serves as a protecting group for hydroxyl functionalities during multi-step syntheses.

Biology

    Bioconjugation: The compound can be used in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.

Industry

    Material Science: Application in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(methoxyimino)acetate would depend on its specific application. For example, in drug development, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(hydroxyimino)acetate: Similar structure but with a hydroxyimino group instead of a methoxyimino group.

    Methyl (E)-2-(2-((2-(((tert-Butyldimethylsilyl)oxy)methyl)phenoxy)methyl)phenyl)-2-(acetoxyimino)acetate: Similar structure but with an acetoxyimino group.

Properties

Molecular Formula

C24H33NO5Si

Molecular Weight

443.6 g/mol

IUPAC Name

methyl (2Z)-2-[2-[[2-[[tert-butyl(dimethyl)silyl]oxymethyl]phenoxy]methyl]phenyl]-2-methoxyiminoacetate

InChI

InChI=1S/C24H33NO5Si/c1-24(2,3)31(6,7)30-17-19-13-9-11-15-21(19)29-16-18-12-8-10-14-20(18)22(25-28-5)23(26)27-4/h8-15H,16-17H2,1-7H3/b25-22-

InChI Key

XBAMLPOQIUYDCD-LVWGJNHUSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1OCC2=CC=CC=C2/C(=N/OC)/C(=O)OC

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC

Origin of Product

United States

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